molecular formula C12H10ClIN4 B13860334 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

Cat. No.: B13860334
M. Wt: 372.59 g/mol
InChI Key: NVBLFILSAYHNQF-UHFFFAOYSA-N
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Description

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a chloro substituent at position 5 and a 6-iodoindolin-1-yl group at position 4. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C12H10ClIN4

Molecular Weight

372.59 g/mol

IUPAC Name

5-chloro-4-(6-iodo-2,3-dihydroindol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10ClIN4/c13-9-6-16-12(15)17-11(9)18-4-3-7-1-2-8(14)5-10(7)18/h1-2,5-6H,3-4H2,(H2,15,16,17)

InChI Key

NVBLFILSAYHNQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)I)C3=NC(=NC=C3Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro and indolinyl substituents. The final step involves the iodination of the indolinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

The substituents on the pyrimidine ring critically determine physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Activities References
5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine Cl (5), 6-iodoindolin-1-yl (4) 372.35* Kinase inhibition (hypothesized)
5-Chloro-4-(1H-indol-3-yl)-N-[(3S)-3-piperidyl]pyrimidin-2-amine Cl (5), indol-3-yl (4), piperidyl (2) 415.9 CDK7 inhibition (demonstrated)
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH3 (2) 316.54 Intermediate in drug synthesis
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OMe (6) 175.58 Agrochemical precursor
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2) 223.43 Crystal engineering, supramolecular networks

*Calculated based on molecular formula C₁₂H₁₀ClIN₄.

Key Observations:

Indoline vs. Indole Substituents : The 6-iodoindolin-1-yl group in the target compound introduces a saturated bicyclic structure compared to the aromatic indole in CDK7 inhibitors (e.g., compound from ). Saturation may enhance conformational stability and alter binding pocket interactions in kinase targets.

Halogen Effects : Iodine at position 5 (target compound) vs. bromine () or chlorine () affects electronic properties. Iodine’s larger atomic radius and polarizability may improve hydrophobic interactions in biological targets.

Functional Group Diversity: Methoxy () and methylsulfanyl () groups influence solubility and metabolic stability.

Biological Activity

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine (CAS No. 1202764-88-2) is a pyrimidine derivative that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This compound's structure incorporates both a pyrimidine and an indole moiety, which are known to exhibit various biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

  • Molecular Formula : C₁₂H₁₀ClIN₄
  • Molecular Weight : 372.59 g/mol
  • Structure : The compound features a chloro substituent at the 5-position and an iodoindole group at the 4-position of the pyrimidine ring.

Synthesis

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the pyrimidine backbone.
  • Introduction of the chloro and iodo substituents through halogenation reactions.
  • Coupling reactions to attach the indole moiety.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its effectiveness compared to other known compounds:

Cell Line Compound PGI (Percent Growth Inhibition) Reference
SNB-19This compound65.12
NCI-H460This compound55.61
MCF7This compound24.79
NCI-H5225-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines23.32

The compound demonstrated a dose-dependent response in inhibiting tumor growth, with maximum efficacy observed at concentrations around 10 µM.

The mechanism by which 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines exert their anticancer effects appears to be multifaceted:

  • Tubulin Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of tubulin, disrupting microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Inhibition of Cell Proliferation : It inhibits key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Non-Small Cell Lung Cancer (NSCLC) : In a study conducted on NSCLC cell lines, treatment with 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines resulted in significant tumor regression in xenograft models, correlating with increased apoptosis markers.
  • Breast Cancer Model : In MCF7 breast cancer cells, the compound exhibited synergistic effects when combined with standard chemotherapy agents, leading to enhanced cytotoxicity.

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